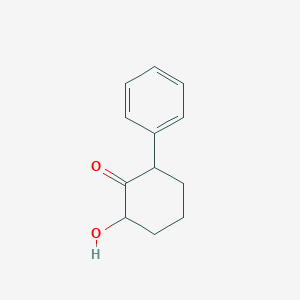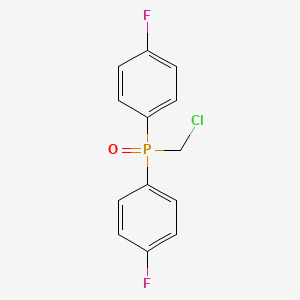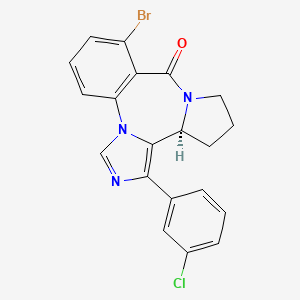![molecular formula C14H14O4 B14336382 [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- CAS No. 107777-49-1](/img/structure/B14336382.png)
[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-2,2’-diol, 6,6’-dimethoxy-: is an organic compound that belongs to the biphenyl family This compound is characterized by two hydroxyl groups and two methoxy groups attached to the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,2’-diol, 6,6’-dimethoxy- typically involves the reaction of 2,2’-dihydroxybiphenyl with methoxy reagents under specific conditions. One common method is the methylation of 2,2’-dihydroxybiphenyl using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity [1,1’-Biphenyl]-2,2’-diol, 6,6’-dimethoxy-.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Dihydroxybiphenyl derivatives.
Substitution: Halogenated, nitrated, and sulfonated biphenyl compounds.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can act as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Antioxidant Properties: Its antioxidant properties are explored for potential therapeutic applications.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals.
Therapeutic Agents: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which [1,1’-Biphenyl]-2,2’-diol, 6,6’-dimethoxy- exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
[1,1’-Biphenyl]-2,2’-diol: Lacks the methoxy groups, leading to different chemical properties and reactivity.
[1,1’-Biphenyl]-2,2’-dimethoxy-: Lacks the hydroxyl groups, resulting in different applications and biological activities.
[1,1’-Biphenyl]-4,4’-diol, 6,6’-dimethoxy-: Different substitution pattern on the biphenyl rings, affecting its chemical behavior and uses.
Uniqueness: The presence of both hydroxyl and methoxy groups in [1,1’-Biphenyl]-2,2’-diol, 6,6’-dimethoxy- imparts unique chemical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential in scientific research and industrial applications highlight its significance.
Propriétés
Numéro CAS |
107777-49-1 |
|---|---|
Formule moléculaire |
C14H14O4 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
2-(2-hydroxy-6-methoxyphenyl)-3-methoxyphenol |
InChI |
InChI=1S/C14H14O4/c1-17-11-7-3-5-9(15)13(11)14-10(16)6-4-8-12(14)18-2/h3-8,15-16H,1-2H3 |
Clé InChI |
JMRBJLVTXSIPQQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1C2=C(C=CC=C2OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


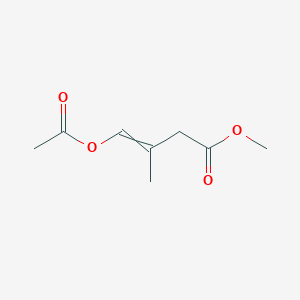
![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336325.png)
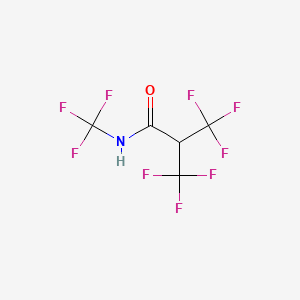

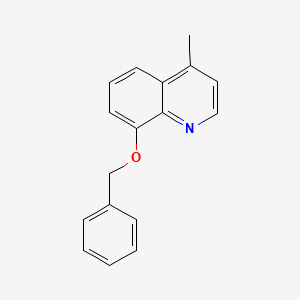
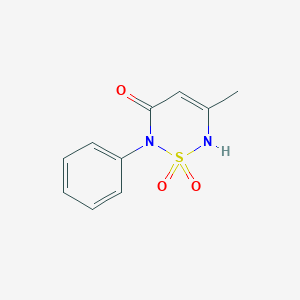
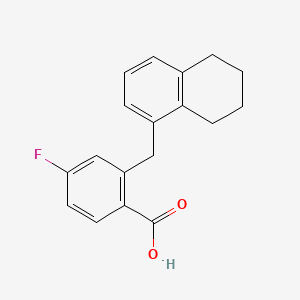
![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336353.png)

